Tert-butyl 7-chlorosulfonyl-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate
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Description
Tert-butyl 7-chlorosulfonyl-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate is a chemical compound with the CAS Number: 2287302-02-5 . It has a molecular weight of 345.85 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . In one study, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group . These groups are considered as the pharmacophores of some antitumor drugs .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20ClNO4S/c1-15(2,3)21-14(18)17-8-4-5-11-9-13(22(16,19)20)7-6-12(11)10-17/h6-7,9H,4-5,8,10H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 345.85 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current search results.Mechanism of Action
While the exact mechanism of action for this compound is not specified in the search results, similar compounds have shown antiproliferative activity against various cell lines . This suggests that Tert-butyl 7-chlorosulfonyl-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate may also have potential biological activity.
Future Directions
Properties
IUPAC Name |
tert-butyl 7-chlorosulfonyl-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4S/c1-15(2,3)21-14(18)17-8-4-5-11-9-13(22(16,19)20)7-6-12(11)10-17/h6-7,9H,4-5,8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGSHUHQTBCKKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C(C1)C=CC(=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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